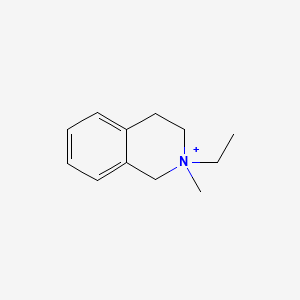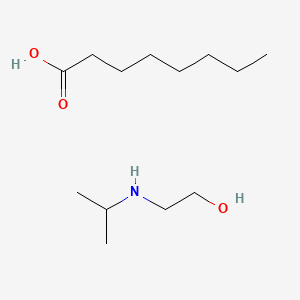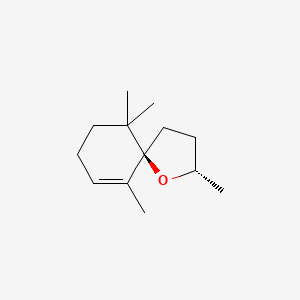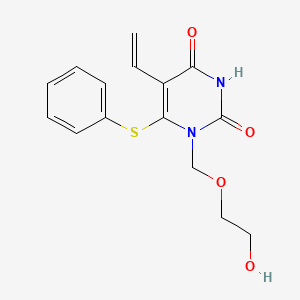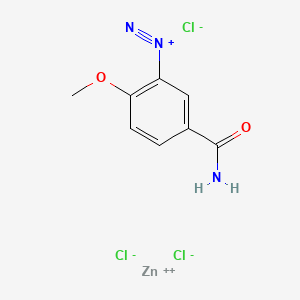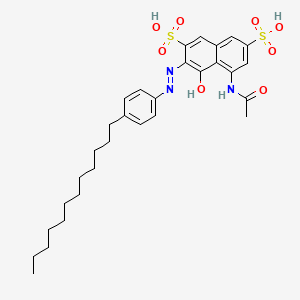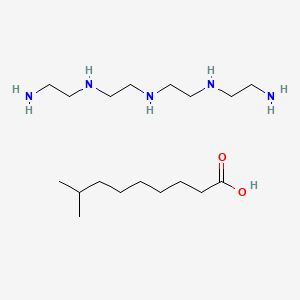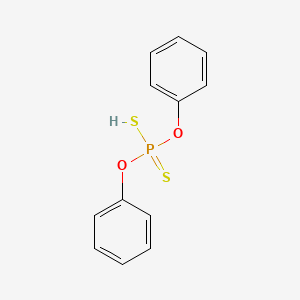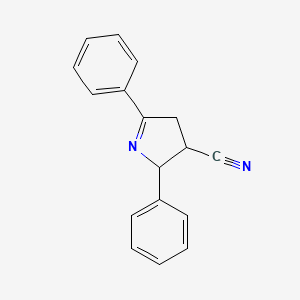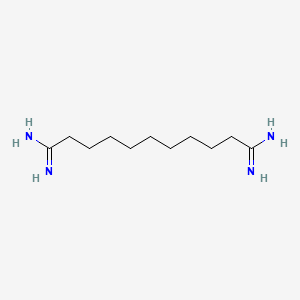
Undecanediamidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Undecanediamidine is an organic compound belonging to the class of amidines Amidines are characterized by the presence of a functional group with the general structure R-C(=NR’)NR2 this compound, specifically, has a long carbon chain with two amidine groups at each end, making it a diamidine
准备方法
Synthetic Routes and Reaction Conditions
Undecanediamidine can be synthesized through several methods. One common approach involves the reaction of 1,11-undecanediamine with an appropriate nitrile under acidic conditions. This reaction typically requires a catalyst and elevated temperatures to proceed efficiently. Another method involves the use of carbodiimides, which react with amines to form amidines under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize costs. Safety measures are also implemented to handle the potentially hazardous reagents and by-products.
化学反应分析
Types of Reactions
Undecanediamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: The amidine groups can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
Undecanediamidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: this compound derivatives are being explored for their antimicrobial and anticancer properties.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes
作用机制
The mechanism of action of undecanediamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The amidine groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
相似化合物的比较
Similar Compounds
Hexamethylenediamidine: A shorter-chain diamidine with similar chemical properties.
Octamethylenediamidine: Another diamidine with an intermediate chain length.
Decamethylenediamidine: A diamidine with a slightly shorter carbon chain than undecanediamidine.
Uniqueness
This compound’s longer carbon chain provides it with unique properties, such as increased hydrophobicity and flexibility, which can enhance its interactions with biological membranes and proteins. This makes it particularly useful in applications where longer chain lengths are advantageous .
属性
CAS 编号 |
7170-96-9 |
|---|---|
分子式 |
C11H24N4 |
分子量 |
212.34 g/mol |
IUPAC 名称 |
undecanediimidamide |
InChI |
InChI=1S/C11H24N4/c12-10(13)8-6-4-2-1-3-5-7-9-11(14)15/h1-9H2,(H3,12,13)(H3,14,15) |
InChI 键 |
UEBKTDKOPUCXBI-UHFFFAOYSA-N |
规范 SMILES |
C(CCCCC(=N)N)CCCCC(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


